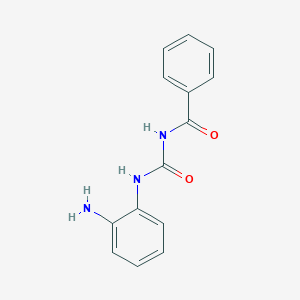![molecular formula C19H13N3OS B282106 1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile is a chemical compound that has attracted significant attention in scientific research due to its potential for use in various applications. This compound is also known as BPTD and has a unique molecular structure that makes it interesting to study.
作用機序
The mechanism of action of BPTD is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. BPTD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BPTD has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, which is the process by which new blood vessels are formed. This is important in cancer research, as tumors require a blood supply to grow and spread. BPTD has also been shown to inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation.
実験室実験の利点と制限
One of the advantages of using BPTD in lab experiments is its high yield synthesis, which makes it readily available for research purposes. However, one limitation is that BPTD is a relatively new compound, and there is still much to be learned about its properties and potential applications.
将来の方向性
There are many potential future directions for the study of BPTD. One area of research could focus on the development of BPTD-based drugs for the treatment of cancer and Alzheimer's disease. Another area of research could involve the investigation of the mechanism of action of BPTD, which could lead to a better understanding of its potential applications. Additionally, the synthesis of new derivatives of BPTD could lead to the development of more potent and selective compounds for use in various scientific research applications.
In conclusion, 1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile is a compound with great potential for use in various scientific research applications. Its unique molecular structure and potent anti-cancer activity make it an interesting compound to study. As research continues, it is likely that new applications and potential uses for BPTD will be discovered.
合成法
The synthesis of BPTD involves a multi-step process that includes the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and further reaction with benzoyl chloride. The final step involves the addition of sodium cyanide to produce BPTD in high yield.
科学的研究の応用
BPTD has been investigated for its potential use in various scientific research applications. One of its most promising applications is in the field of cancer research. Studies have shown that BPTD exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and pancreatic cancer cells. BPTD has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
特性
分子式 |
C19H13N3OS |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
(1S,2S,3S)-1-benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile |
InChI |
InChI=1S/C19H13N3OS/c20-10-13-14(11-21)19-22(15-8-4-5-9-16(15)24-19)17(13)18(23)12-6-2-1-3-7-12/h1-9,13-14,17,19H/t13-,14+,17-,19?/m0/s1 |
InChIキー |
SFLWOYGIMCMLGY-PROVZXBISA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H]([C@H](C3N2C4=CC=CC=C4S3)C#N)C#N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4S3)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)









![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
